5-[(Phenylsulfonyl)amino]pentanoic acid
Description
5-[(Phenylsulfonyl)amino]pentanoic acid is a synthetic organic compound characterized by a pentanoic acid backbone substituted with a phenylsulfonylamino group (-NHSO₂C₆H₅). Specifically, antibodies generated against this analog showed high correlation with phencyclidine (PCP) receptor binding assays (r² = 0.80), highlighting the importance of sulfonylamino and arylcyclohexylamine moieties in neuropharmacological interactions .
Properties
IUPAC Name |
5-(benzenesulfonamido)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c13-11(14)8-4-5-9-12-17(15,16)10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOLNMFWFNINRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Phenylsulfonyl)amino]pentanoic acid typically involves the reaction of 5-aminopentanoic acid with phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5-[(Phenylsulfonyl)amino]pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-[(Phenylsulfonyl)amino]pentanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(Phenylsulfonyl)amino]pentanoic acid involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with various enzymes and receptors, potentially modulating their activity. The amino pentanoic acid backbone may also play a role in the compound’s biological activity by interacting with cellular components .
Comparison with Similar Compounds
Key Findings :
- The phenylsulfonylamino group enhances binding to receptors like the PCP receptor, as seen in analogs (e.g., dissociation constants of 1.9–51.6 nM in antibody studies) .
- Substitutions on the phenyl ring (e.g., methyl groups) modulate solubility and bioavailability but may reduce binding affinity compared to unsubstituted phenyl derivatives .
2.2. Cyclohexylamino and Aryl-Substituted Analogs
Key Findings :
- Cyclohexylamino groups (e.g., in ) are critical for high-affinity interactions with neurological targets, achieving IC₅₀ values comparable to PCP .
- Heterocyclic substituents (e.g., oxazole in ) expand therapeutic applications, such as enzyme inhibition .
2.3. Therapeutic Derivatives: Aminolevulinic Acid (ALA) and Selenium Analogs
Key Findings :
- ALA’s efficacy in photodynamic therapy (88% cure rate vs. 32% in controls) underscores the role of amino-ketone motifs in generating reactive oxygen species .
- Selenium substitution () may improve oxidative stability but lacks clinical data compared to sulfur analogs .
2.4. Structural Variations and Binding Affinity
- Phenylsulfonyl vs. Sulfonamide: Compounds like 5-oxo-5-{[3-(1-piperidinylcarbonyl)phenyl]amino}pentanoic acid () replace sulfonyl with carbonyl groups, reducing receptor binding specificity .
Biological Activity
5-[(Phenylsulfonyl)amino]pentanoic acid, with the molecular formula C₁₂H₁₇NO₄S, is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and biological activities. This article delves into its biological activity, including mechanisms of action, interaction with enzymes, and potential therapeutic applications.
Structural Characteristics
The compound features a pentanoic acid backbone with a phenylsulfonyl group attached to the amino group. This specific structure enhances its reactivity, allowing it to interact with various molecular targets, particularly enzymes and proteins. The phenylsulfonyl moiety can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting or modifying their functions.
This compound exhibits its biological activity primarily through enzyme inhibition. Notably, it has been studied for its inhibitory effects on methionine aminopeptidase 2 (MetAP2), an enzyme involved in protein processing by removing N-terminal methionine residues. This inhibition can lead to alterations in protein function and has implications for drug development and therapeutic applications.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Enzyme Inhibition : It inhibits MetAP2, affecting protein maturation.
- Covalent Bonding : The sulfonyl group allows for covalent interactions with proteins.
- Potential Therapeutic Applications : Its mechanism suggests potential uses in cancer therapy and other diseases related to protein misfolding or dysfunction.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structure | Key Features |
|---|---|---|
| Methyl 5-(benzenesulfonamido)pentanoate | C₁₂H₁₉NO₄S | Similar backbone but differs in esterification |
| 5-Aminopentanoic acid | C₅H₁₁NO₂ | A simpler structure without the sulfonyl group |
| 5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid | C₁₄H₁₃NO₄S | Contains a different aromatic system but shares sulfonamide characteristics |
This table illustrates that the combination of the pentanoate backbone and the phenylsulfonyl group in this compound imparts distinct chemical and biological properties that differentiate it from similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various applications:
- Enzyme Interaction Studies : Research has shown that this compound can effectively bind to MetAP2, leading to insights into its inhibitory mechanisms. This binding affinity is crucial for understanding its therapeutic potential.
- Applications in Drug Development : Due to its ability to modify protein functions through covalent bonding, it is being explored as a candidate for developing novel therapeutics targeting diseases where protein misprocessing plays a role.
- Analytical Chemistry Applications : Beyond biological activity, this compound is also utilized in analytical chemistry for calibrating instruments and validating methods due to its reliable chemical properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
